
2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)-:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- typically involves the reaction of tetrahydropyran with a naphthalenyloxy derivative. One common method is the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The naphthalenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyloxy ketones, while reduction may produce more saturated tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for research in drug development and molecular biology. It may be used to study enzyme interactions and cellular pathways.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their ability to act as inhibitors or modulators of specific biological targets.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the naphthalenyloxy group.
2H-Pyran-2-one, tetrahydro-: Another related compound with a different functional group arrangement.
Uniqueness: 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- is unique due to the presence of the naphthalenyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
80116-05-8 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-naphthalen-1-yloxyoxane |
InChI |
InChI=1S/C15H16O2/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-2,5-9,15H,3-4,10-11H2 |
Clave InChI |
DAFULUFUWJEOSK-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


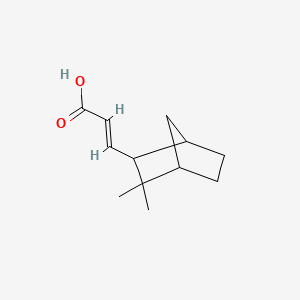
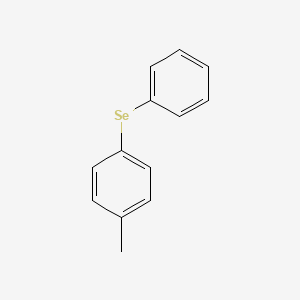
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
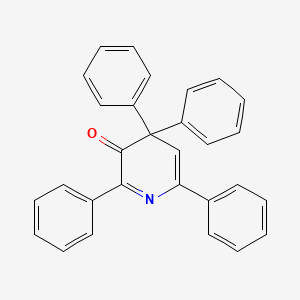
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

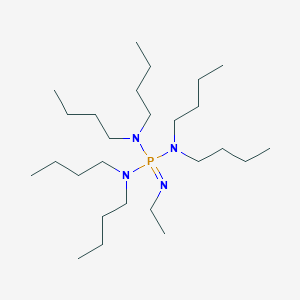
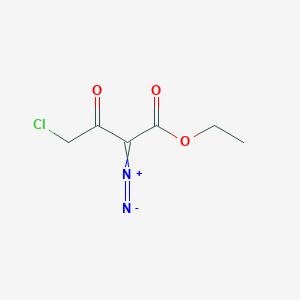

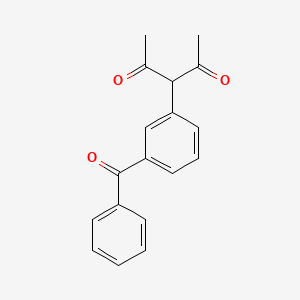
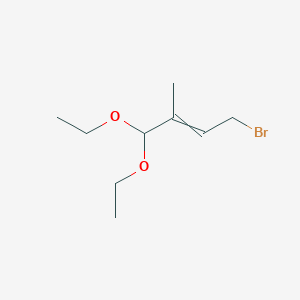
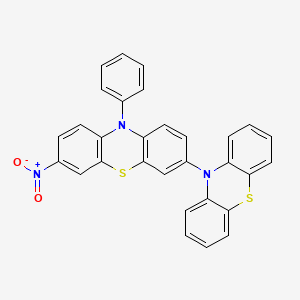
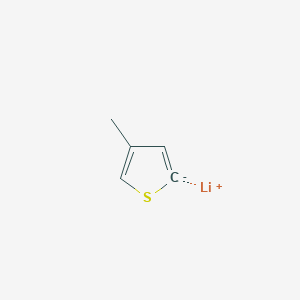
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
